

Application Notes and Protocols: Indirubin Treatment of SKOV3 Ovarian Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction

Indirubin, a natural compound derived from Indigofera tinctoria, has demonstrated significant anti-tumor properties in various cancer types.[1][2][3] In ovarian cancer, particularly the SKOV3 cell line, indirubin has been shown to inhibit cell viability, induce apoptosis, and modulate key signaling pathways involved in tumor progression.[4][5][6] These application notes provide a comprehensive protocol for the culture of SKOV3 cells and their treatment with indirubin as a standard compound for investigating its anti-cancer effects. The protocols outlined below detail methods for assessing cell viability, apoptosis, and cell cycle distribution, along with an overview of the implicated signaling pathways.

Data Presentation

The following tables summarize quantitative data on the effects of indirubin on ovarian cancer cells, providing a reference for expected experimental outcomes.

Table 1: IC50 Values of Indirubin in Ovarian Cancer Cell Lines



Cell Line	Assay	Treatment Duration	IC50 Value (μM)	Reference
SKOV3	MTT	Not Specified	3.003 (plate culture)	[5][6]
SKOV3	MTT	Not Specified	4.253 (sphere culture)	[5][6]
A2780	CCK-8	72 hours	~4	[4]
OVCAR3	CCK-8	72 hours	~4	[4]

Table 2: Apoptotic Effects of Indirubin on SKOV3 Cells

Treatment Concentration (µM)	Treatment Duration	Apoptosis Detection Method	Observation	Reference
2, 5	24 hours	Flow Cytometry (TUNEL)	Significant increase in apoptosis compared to control.	[5]

Experimental Protocols SKOV3 Cell Culture Protocol

This protocol outlines the standard procedure for maintaining and subculturing the human ovarian adenocarcinoma cell line, SKOV3.

Materials:

- SKOV3 cell line (e.g., ATCC HTB-77)
- McCoy's 5A Medium (or DMEM:Ham's F12 (1:1))[7][8]
- Fetal Bovine Serum (FBS), heat-inactivated



- Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 μg/mL streptomycin)
- 0.25% Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS), sterile
- T-75 cell culture flasks
- 96-well plates
- 6-well plates

- Media Preparation: Prepare complete growth medium by supplementing McCoy's 5A medium with 10% FBS and 1% Penicillin-Streptomycin.
- · Cell Thawing:
 - Rapidly thaw a cryopreserved vial of SKOV3 cells in a 37°C water bath.
 - Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
 - Centrifuge at 140-400 x g for 8-12 minutes.
 - Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
 - Transfer the cell suspension to a T-75 flask.
 - Incubate at 37°C in a humidified atmosphere with 5% CO2.[9]
- Cell Maintenance and Subculture:
 - Monitor cell growth daily and subculture when the cells reach 70-80% confluency.
 - Aspirate the culture medium and wash the cell monolayer once with sterile PBS.



- Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.
- Add 6-8 mL of complete growth medium to inactivate the trypsin.
- Gently pipette the cell suspension up and down to ensure a single-cell suspension.
- Perform a cell count using a hemocytometer or automated cell counter.
- Seed new T-75 flasks at a density of 1-3 x 10⁴ cells/cm².[9]
- Change the medium every 2-3 days.

Indirubin Treatment Protocol

This protocol describes the preparation and application of indirubin to SKOV3 cells for experimental assays.

Materials:

- · Indirubin powder
- Dimethyl sulfoxide (DMSO), sterile
- Complete growth medium

- Stock Solution Preparation:
 - Prepare a stock solution of indirubin (e.g., 10 mM) in DMSO.[10] Sonication may be required to fully dissolve the compound.[10]
 - \circ Sterilize the stock solution by passing it through a 0.22 μm syringe filter.
 - Store the stock solution in small aliquots at -20°C.
- Working Solution Preparation:



- On the day of the experiment, thaw an aliquot of the indirubin stock solution.
- Prepare working solutions by diluting the stock solution in complete growth medium to the desired final concentrations (e.g., 0.5, 1, 2, 5, 10, 20 μM).[4]
- Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Treatment:

- Seed SKOV3 cells in the appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for apoptosis or cell cycle analysis).
- Allow the cells to adhere and grow for 24 hours.
- Aspirate the medium and replace it with the medium containing the various concentrations of indirubin.
- Include a vehicle control group treated with medium containing the same concentration of DMSO as the highest indirubin concentration.
- Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[11]

Cell Viability (MTT) Assay Protocol

This protocol measures the metabolic activity of cells as an indicator of cell viability.[12]

Materials:

- SKOV3 cells seeded in a 96-well plate and treated with indirubin
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]
- Microplate reader



- Following indirubin treatment, add 10 μL of MTT solution to each well.
- Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.[13]
- Carefully remove the medium from each well.[13]
- Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.[13]
- Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
 [14]
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis (Annexin V) Assay Protocol

This protocol detects apoptosis by staining for phosphatidylserine translocation to the outer cell membrane.[15]

Materials:

- SKOV3 cells seeded in 6-well plates and treated with indirubin
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

- After treatment, harvest both adherent and floating cells.
- Wash the cells twice with cold PBS.[16]
- Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16]



- Transfer 100 μL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[16]
- Add 5 μL of Annexin V-FITC and 5 μL of PI to the cell suspension.[16]
- Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]
- Add 400 μL of 1X Binding Buffer to each tube.[16]
- Analyze the cells by flow cytometry within one hour.
 - Annexin V-negative/PI-negative cells are viable.
 - Annexin V-positive/PI-negative cells are in early apoptosis.
 - Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis Protocol

This protocol analyzes the distribution of cells in different phases of the cell cycle.

Materials:

- SKOV3 cells seeded in 6-well plates and treated with indirubin
- 70% ethanol, ice-cold
- Propidium Iodide (PI) staining solution (containing PI and RNase A)
- Flow cytometer

- Harvest the treated cells and wash them with PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
- Incubate the cells at 4°C for at least 30 minutes.
- Centrifuge the fixed cells and wash with PBS to remove the ethanol.

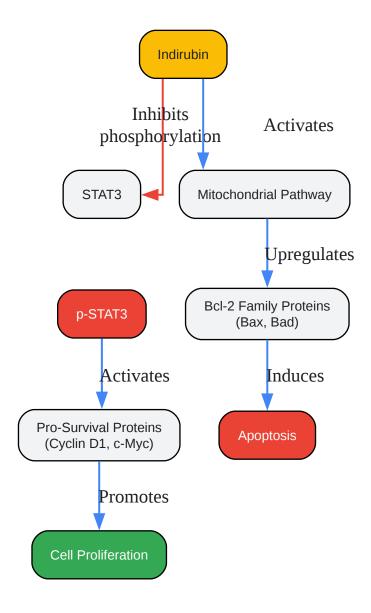


- Resuspend the cell pellet in PI staining solution.
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualization of Pathways and Workflows Signaling Pathways Affected by Indirubin in Ovarian Cancer Cells

Indirubin has been shown to exert its anti-cancer effects by modulating several key signaling pathways. A primary mechanism is the inhibition of the STAT3 signaling pathway, leading to a reduction in the phosphorylation of STAT3 and the subsequent downregulation of pro-survival proteins like Cyclin D1 and c-Myc.[4][11][17][18] Additionally, indirubin induces apoptosis through the mitochondrial pathway by altering the expression of Bcl-2 family proteins, promoting the expression of pro-apoptotic members like Bax and Bad.[5]





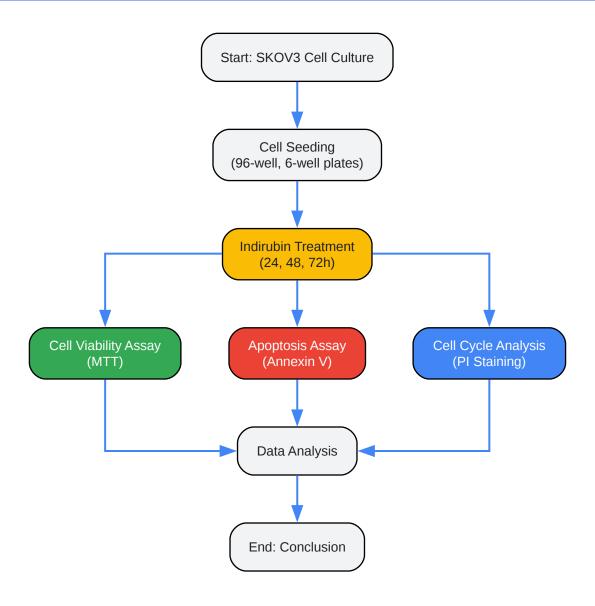
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Caption: Indirubin signaling pathways in ovarian cancer cells.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effects of indirubin on SKOV3 cells.





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Caption: Experimental workflow for indirubin treatment of SKOV3 cells.

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